8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-2-(phenylmethyl)-, acetate (ester)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alkaloid B is a naturally occurring organic compound that contains nitrogen atoms. Alkaloids are a diverse group of secondary metabolites found in plants, fungi, and some animals. They are known for their wide range of pharmacological activities, including analgesic, antimalarial, anticancer, and antibacterial properties . Alkaloid B, like other alkaloids, is characterized by its nitrogen-containing heterocyclic ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alkaloid B typically involves several steps, including the formation of the nitrogen-containing heterocyclic ring. One common synthetic route involves the use of starting materials such as amino acids or other nitrogen-containing compounds. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Alkaloid B involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as liquid-liquid extraction, chromatography, and crystallization are commonly used to isolate and purify the compound from the reaction mixture .
Analyse Chemischer Reaktionen
Types of Reactions
Alkaloid B undergoes various chemical reactions, including:
Oxidation: Alkaloid B can be oxidized to form different oxidation products, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert Alkaloid B into its reduced forms, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alkaloid B can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Common reagents used in the reactions of Alkaloid B include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of Alkaloid B depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Alkaloid B has a wide range of scientific research applications, including:
Chemistry: Alkaloid B is used as a starting material for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: In biological research, Alkaloid B is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: Alkaloid B has shown promise in the development of new drugs for treating diseases such as cancer, malaria, and bacterial infections.
Industry: In industrial applications, Alkaloid B is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals
Wirkmechanismus
The mechanism of action of Alkaloid B involves its interaction with specific molecular targets in the body. Alkaloid B can bind to enzymes, receptors, and other proteins, modulating their activity and affecting various biochemical pathways. For example, Alkaloid B may inhibit the activity of certain enzymes involved in cell division, leading to its potential use as an anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alkaloid B can be compared to other alkaloids such as morphine, quinine, and nicotine. These compounds share similar nitrogen-containing heterocyclic structures and exhibit a range of pharmacological activities .
Uniqueness
What sets Alkaloid B apart from other alkaloids is its unique combination of chemical structure and biological activity. While other alkaloids may target similar pathways, Alkaloid B’s specific interactions with molecular targets and its distinct pharmacokinetic properties make it a valuable compound for research and therapeutic applications .
Eigenschaften
IUPAC Name |
(2-benzyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-12(19)20-17-11-14-8-9-16(18(14)2)15(17)10-13-6-4-3-5-7-13/h3-7,14-17H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPKDZFHCUWZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2CCC(C1CC3=CC=CC=C3)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.